molecular formula C23H32O2Si B588212 17-O-Trimethylsilyl 6,7-Dehydro Norethindrone CAS No. 300542-58-9

17-O-Trimethylsilyl 6,7-Dehydro Norethindrone

Cat. No.: B588212
CAS No.: 300542-58-9
M. Wt: 368.592
InChI Key: XUMYPJFULCJTDX-GOMYTPFNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-O-Trimethylsilyl 6,7-Dehydro Norethindrone involves the trimethylsilylation of 6,7-dehydro norethindrone. This reaction typically uses trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 17-O-Trimethylsilyl 6,7-Dehydro Norethindrone involves its conversion to tibolone, which then exerts its effects through interaction with estrogen, progesterone, and androgen receptors. Tibolone and its metabolites mimic the effects of these hormones, leading to various physiological responses .

Comparison with Similar Compounds

Uniqueness: 17-O-Trimethylsilyl 6,7-Dehydro Norethindrone is unique due to its role as an intermediate in the synthesis of tibolone, which has a distinct combination of estrogenic, progestogenic, and androgenic effects .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O2Si/c1-6-23(25-26(3,4)5)14-12-21-20-9-7-16-15-17(24)8-10-18(16)19(20)11-13-22(21,23)2/h1,7,9,15,18-21H,8,10-14H2,2-5H3/t18-,19+,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMYPJFULCJTDX-GOMYTPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]2(C#C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720300
Record name (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregna-4,6-dien-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300542-58-9
Record name (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregna-4,6-dien-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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